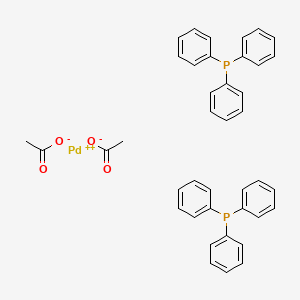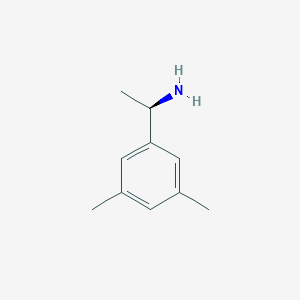
Bis(triphenylphosphinepalladium) acetate
描述
Bis(triphenylphosphinepalladium) acetate: is a coordination compound with the formula C40H36O4P2Pd. It is a yellow powder that is used primarily as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings . This compound is known for its stability and effectiveness in facilitating carbon-carbon bond formation.
准备方法
Synthetic Routes and Reaction Conditions: Bis(triphenylphosphinepalladium) acetate can be synthesized by reacting palladium(II) acetate with triphenylphosphine in an appropriate solvent. A common method involves dissolving palladium(II) acetate in acetic acid and triphenylphosphine in ethanol. The two solutions are then combined and heated under reflux conditions, typically at 60°C for several hours. The resulting yellow crystalline product is filtered and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .
化学反应分析
Types of Reactions: Bis(triphenylphosphinepalladium) acetate is involved in various types of reactions, including:
Oxidation and Reduction: It can participate in oxidation-reduction reactions, often acting as a catalyst.
Substitution: It is commonly used in substitution reactions where it facilitates the replacement of one group with another.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.
Heck Coupling: Involves aryl halides and alkenes, often using bases like triethylamine.
Sonogashira Coupling: Involves aryl halides and alkynes, usually in the presence of a copper co-catalyst.
Major Products: The major products of these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
Chemistry: Bis(triphenylphosphinepalladium) acetate is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. It is crucial in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and potential drug candidates. Its role in facilitating the formation of complex molecular structures makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and advanced materials. Its efficiency and reliability as a catalyst make it a preferred choice in various manufacturing processes .
作用机制
The mechanism by which bis(triphenylphosphinepalladium) acetate exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .
相似化合物的比较
Bis(triphenylphosphine)palladium chloride: Another palladium-based catalyst used in similar coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in various organic transformations.
Palladium(II) acetate: A simpler palladium compound used in catalytic processes.
Uniqueness: Bis(triphenylphosphinepalladium) acetate is unique due to its stability and effectiveness in catalyzing a wide range of reactions. Its ability to facilitate carbon-carbon bond formation with high efficiency and selectivity makes it a valuable tool in both research and industrial applications .
属性
IUPAC Name |
palladium(2+);triphenylphosphane;diacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4);/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBXZOISXNZBLY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O4P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932711 | |
| Record name | Palladium(2+) acetate--triphenylphosphane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14588-08-0 | |
| Record name | Bis(triphenylphosphine)palladium diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14588-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(triphenylphosphinepalladium) acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014588080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+) acetate--triphenylphosphane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(triphenylphosphinepalladium) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-prop-2-enoxypropan-2-yl]azanium](/img/structure/B7804529.png)



![4-[(2-Methylpropan-2-yl)oxycarbonylamino]butylazanium;chloride](/img/structure/B7804553.png)




